molecular formula C15H19N5O3S B2837789 N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine CAS No. 2034433-64-0

N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine

Cat. No. B2837789
CAS RN: 2034433-64-0
M. Wt: 349.41
InChI Key: ZUWHXMGEHLNHGU-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine, also known as compound X, is a novel chemical compound with potential applications in scientific research. This compound was first synthesized in 2015 and has since gained attention in the scientific community due to its unique chemical structure and potential therapeutic properties.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • Domino Reactions for Heterocyclic Compounds : Research demonstrates the use of similar compounds in the synthesis of novel heterocyclic structures via domino reactions, highlighting their role in constructing complex molecules with potential applications in drug discovery and materials science (Gunasekaran, Prasanna, & Perumal, 2014).
  • Microwave-Assisted Synthesis : Another study explores the microwave-assisted cyclocondensation for synthesizing pyrimidine-linked pyrazole heterocyclics, indicating the efficiency of related compounds in rapid and energy-efficient synthetic processes (Deohate & Palaspagar, 2020).

Catalysis and Chemical Transformations

  • Ionic Liquid-Supported Catalysis : A research article reports on the use of triazine diphosphonium hydrogen sulfate ionic liquid on nanosilica for catalyzing the synthesis of pyridine-pyrimidines, showcasing the utility of related compounds in catalytic applications (Rahmani et al., 2018).
  • Optical Properties in Material Science : The study of trisheterocyclic systems with electron donating amino groups reveals how structural variations in similar compounds influence their optical properties, with implications for developing materials with specific light-absorbing or emitting characteristics (Palion-Gazda et al., 2019).

Biological and Pharmacological Research

  • Ligand-Receptor Interactions : Research on analogues of cardiotonic agents explores the formation of hydrogen bonds between ligands and receptors, providing insights into the design of bioactive compounds based on structural analogies (Dionne et al., 1986).

properties

IUPAC Name

N,N-dimethyl-6-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-19(2)14-9-17-10-15(18-14)23-12-5-7-20(11-12)24(21,22)13-4-3-6-16-8-13/h3-4,6,8-10,12H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWHXMGEHLNHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine

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